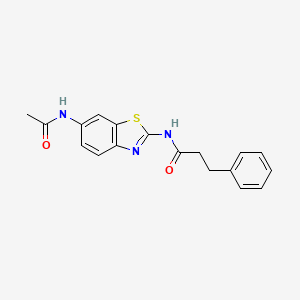

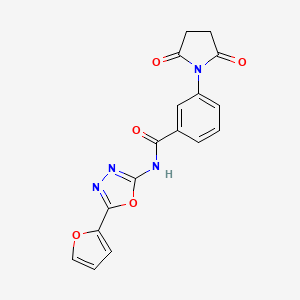

![molecular formula C14H12BrNO5 B2759455 ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate CAS No. 866155-17-1](/img/structure/B2759455.png)

ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

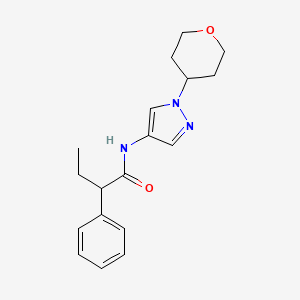

- Coumarin derivatives containing the pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole moieties were synthesized from ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate .

- Among these derivatives, pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a exhibited promising antitumor activity against liver carcinoma (HEPG2-1) cells .

- Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate has been used to prepare reversibly photoresponsive coumarin-stabilized polymeric nanoparticles in an aqueous medium .

- Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, which can be synthesized from ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate, were screened for anti-proliferative activity against S. pneumoniae .

- Researchers investigated the use of ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate to synthesize thiophene, thiazole, pyrazole, pyran, and pyridine derivatives incorporating a coumarin moiety .

- Ethyl bromoacetate (a precursor to ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate) is commonly used in the synthesis of coumarins and their derivatives .

- Coumarins exhibit various biological activities, including antitumor, analgesic, anti-inflammatory, and anticoagulant properties .

Antitumor Activity

Photoresponsive Nanoparticles

Anti-FtsZ Agents

Synthesis of Heterocyclic Compounds

Reagent for Coumarin Synthesis

Chemical Properties and Custom Synthesis

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with theEGFR/PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell proliferation and survival.

Mode of Action

Compounds with similar structures have been shown to inhibit cell proliferation, migration, and invasion . They can also induce cell cycle arrest and apoptosis .

Biochemical Pathways

The compound is likely to affect the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is critical for cell survival, growth, and proliferation. When this pathway is inhibited, it can lead to cell cycle arrest and apoptosis .

Result of Action

The compound has been shown to inhibit proliferation, migration, and invasion of cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . These effects suggest that the compound could have potential therapeutic applications in the treatment of certain types of cancer.

Propriétés

IUPAC Name |

ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO5/c1-2-20-12(17)7-16-13(18)10-6-8-5-9(15)3-4-11(8)21-14(10)19/h3-6H,2,7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSRVCTUSYOSEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

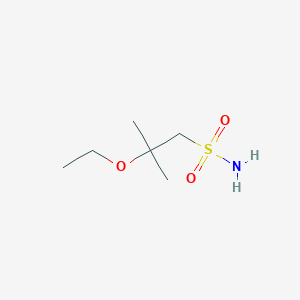

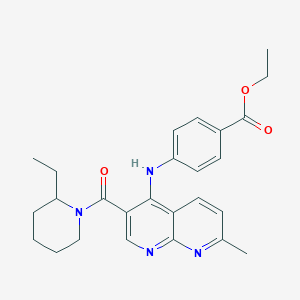

![3-[N-(2-carboxyethyl)-2-methoxy-5-nitroanilino]propanoic acid](/img/structure/B2759375.png)

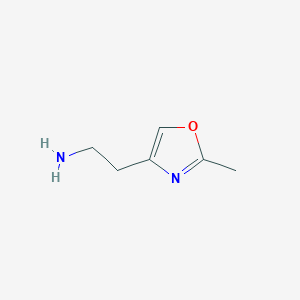

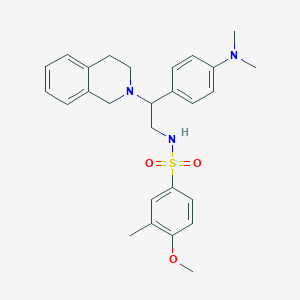

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide](/img/structure/B2759390.png)

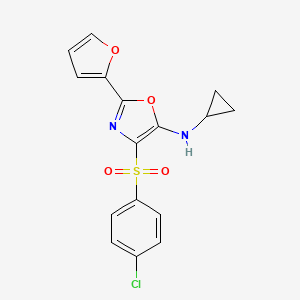

![3-(3,4-Dichlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2759391.png)